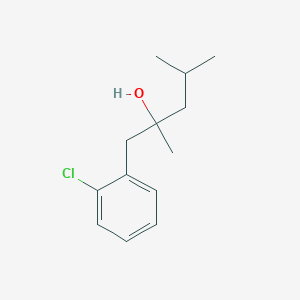
Hexane, 3,3,4,4-tetraethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4-Tetraethylhexane is an organic compound with the molecular formula C14H30 It is a branched alkane, characterized by the presence of four ethyl groups attached to the third and fourth carbon atoms of a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-tetraethylhexane typically involves the alkylation of hexane with ethyl groups. One common method is the Friedel-Crafts alkylation, where hexane is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of 3,3,4,4-tetraethylhexane can be achieved through catalytic hydrogenation of the corresponding olefin, 3,3,4,4-tetraethylhexene. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Types of Reactions:
Oxidation: 3,3,4,4-Tetraethylhexane can undergo oxidation reactions to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction reactions are less common for alkanes, but under extreme conditions, hydrogenation can occur.
Substitution: Halogenation is a typical substitution reaction for alkanes. For example, 3,3,4,4-tetraethylhexane can react with chlorine or bromine to form the corresponding haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Chlorine or bromine in the presence of UV light or a radical initiator.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Hydrogenated alkanes.
Substitution: Haloalkanes.
Wissenschaftliche Forschungsanwendungen
3,3,4,4-Tetraethylhexane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 3,3,4,4-tetraethylhexane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability. Its molecular targets include hydrophobic regions of proteins and lipid membranes. The pathways involved are typically non-specific hydrophobic interactions rather than specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
3,3,4,4-Tetramethylhexane: Similar in structure but with methyl groups instead of ethyl groups.
2,2,5,5-Tetraethylhexane: Another branched alkane with ethyl groups on different carbon atoms.
Hexane: The parent compound without any branching.
Uniqueness: 3,3,4,4-Tetraethylhexane is unique due to the specific placement of the ethyl groups, which significantly affects its physical properties such as boiling point, melting point, and solubility. Compared to its analogs, it has a higher molecular weight and different steric effects, influencing its reactivity and interactions.
Eigenschaften
CAS-Nummer |
5171-86-8 |
|---|---|
Molekularformel |
C14H30 |
Molekulargewicht |
198.39 g/mol |
IUPAC-Name |
3,3,4,4-tetraethylhexane |
InChI |
InChI=1S/C14H30/c1-7-13(8-2,9-3)14(10-4,11-5)12-6/h7-12H2,1-6H3 |
InChI-Schlüssel |
PGZWQYVRUOIRTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CC)C(CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-3-[(4-methylphenoxy)methyl]benzene](/img/structure/B14742310.png)
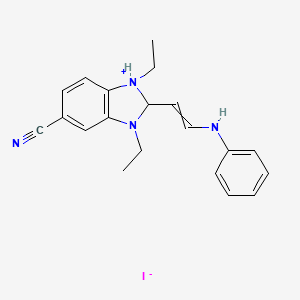
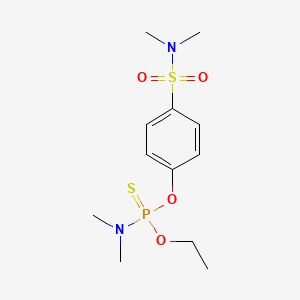

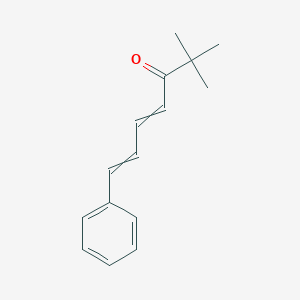
![2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide](/img/structure/B14742333.png)
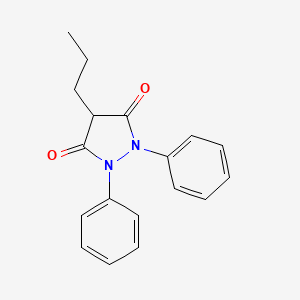
![4-[[(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]aniline](/img/structure/B14742352.png)
![1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide](/img/structure/B14742354.png)

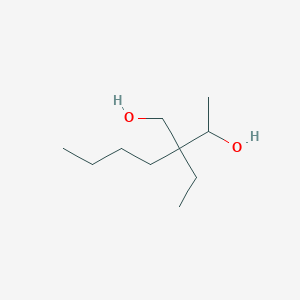
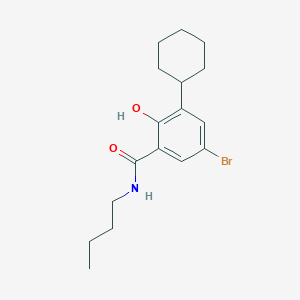
![2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14742387.png)
